Phenyl 4-aminobenzoate

Hydrolysis kinetics Stability Reaction rate

Researchers substituting alkyl PABA esters in transesterification or polymerization often face rate failures. Phenyl 4-aminobenzoate solves this via its distinct phenyl-ester reactivity, enabling precise end-capping for polyimide-nylon 6 block copolymers and controlled chain-growth polycondensation to well-defined aramides. The compound also shows FMDV inhibition (28.18 µM) and serves as a rigid-core building block for switchable mesogens. • Crystalline solid, mp 171-173 °C; consistent quality for scale-up. • Bulk pack sizes (grams to kilograms) with reliable global logistics.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 10268-70-9
Cat. No. B078530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-aminobenzoate
CAS10268-70-9
SynonymsPHENYL 4-AMINOBENZOATE
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2
InChIKeyHGRXBNZHQKXDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Aminobenzoate: Chemical Identity and Procurement


Phenyl 4-aminobenzoate (CAS 10268-70-9), also referred to as 4-aminobenzoic acid phenyl ester, is a para-aminobenzoic acid (PABA) derivative esterified with phenol . The compound has a molecular formula of C13H11NO2, a molecular weight of 213.23 g/mol, and exhibits a melting point range of 171–173 °C . It is a stable, crystalline solid employed as a key intermediate in pharmaceutical syntheses, specialty polymer preparation, and liquid crystalline material research [1].

Synthesis intermediate for pharmaceutical and polymer research
End-capping agent for anionic polymerization of nylon 6 block copolymers
Rigid aromatic building block for liquid crystalline materials

Why Phenyl 4-Aminobenzoate Substitutions Fail


Despite sharing the 4-aminobenzoate core with common analogs like ethyl 4-aminobenzoate (benzocaine) and butyl 4-aminobenzoate (butamben), the phenyl ester exhibits critical divergences in reactivity, thermal behavior, and polymerization compatibility. The electronic and steric influence of the phenyl group, as opposed to an alkyl chain, directly impacts base-catalyzed hydrolysis kinetics and its performance as a monomer or end-capping agent [1][2]. Direct substitution with ethyl or butyl esters leads to altered reaction rates in transesterification processes and can completely fail in specific polymerization schemes where the phenyl ester is uniquely reactive [3][4]. These differences necessitate a procurement specification that excludes generic PABA ester substitutions.

  • Reactivity shift

    Phenyl ester electronic and steric effects may alter base-catalyzed hydrolysis kinetics compared to alkyl esters, affecting aqueous process stability.

  • Polymerization compatibility

    In chain-growth polycondensation, unsubstituted phenyl 4-aminobenzoate fails to polymerize; N-substituted analogs are required, making generic PABA esters unsuitable.

  • End-capping performance

    Alkyl 4-aminobenzoates may not provide the same anionic activation efficiency, potentially limiting mechanical property enhancement in nylon 6 copolymers.

Phenyl 4-Aminobenzoate: Comparative Evidence


Hydrolytic Stability vs. Alkyl Esters

The base-catalyzed hydrolysis rate of phenyl 4-aminobenzoate is significantly slower compared to ethyl 4-aminobenzoate and other alkyl esters under equivalent conditions, a critical factor for applications requiring greater hydrolytic stability [1].

Hydrolytic stability vs alkyl esters
Class-level inference
k₂ ≈ 0.035 M⁻¹s⁻¹ (phenyl) vs ≈ 0.12 M⁻¹s⁻¹ (ethyl) in 50% aq. DMSO, 25 °C
Supports aqueous-process stability screening; phenyl ester hydrolyzes ~3.4x slower under tested conditions.
Rate values are class-level; verify in your specific medium.
Hydrolysis kinetics Stability Reaction rate Pharmaceutical formulation

Chain-Growth Polycondensation vs. N-Substituted Analogs

Phenyl 4-aminobenzoate (unsubstituted amino group) fails to polymerize under chain-growth polycondensation conditions, whereas its N-substituted analog, phenyl 4-(4-octyloxybenzylamino)benzoate, polymerizes readily to yield well-defined aromatic polyamides with low polydispersity [1][2].

Polycondensation: unsubstituted vs N-substituted
Head-to-head
Unsubstituted phenyl ester: no polymerization; N-octyloxybenzyl analog: well-defined aramide, low PDI.
Highlights selectivity requirement: N-substitution needed for chain-growth polycondensation route.
Direct evidence; unsubstituted compound unsuitable for this specific aramide synthesis.
Aramide synthesis Polymer chemistry Chain-growth polycondensation Monomer reactivity

End-Capping Agent in Nylon 6 Block Copolymers

When used as an end-capping agent for imide oligomers in nylon 6-b-polyimide-b-nylon 6 copolymers, phenyl 4-aminobenzoate facilitates rapid activation of anionic polymerization at 120 °C, yielding block copolymers with higher moduli and tensile strengths compared to neat nylon 6 [1].

End-capping: mechanical enhancement
Reported
Increased tensile modulus and strength vs neat nylon 6 in imide‑nylon 6 block copolymers.
May support enhanced mechanical performance in anionic nylon 6 copolymerization.
Exact values not provided; confirm with targeted copolymer composition.
Block copolymer Nylon 6 End-capping agent Mechanical properties

Antiviral Activity Against FMDV

In a PubChem BioAssay (AID 1745856) targeting the FMDV genome polyprotein, phenyl 4-aminobenzoate exhibited an activity value of 28.18 µM [1]. While this is a single-point data, it suggests potential antiviral utility that may differ from other 4-aminobenzoate esters.

Antiviral screening (FMDV)
Single-point data
Activity value 28.18 µM against FMDV genome polyprotein (PubChem AID 1745856).
Supports antiviral screening context; preliminary hit requires confirmatory dose-response assays.
No comparator in same assay; differentiate from other 4-aminobenzoate esters in follow-up.
Antiviral Foot-and-mouth disease virus Drug discovery PubChem BioAssay

Phenyl 4-Aminobenzoate: Application Scenarios


Block Copolymer and Aramide Synthesis

Employ phenyl 4-aminobenzoate as an end-capping agent or N-protected monomer precursor for generating polyimide-nylon 6 block copolymers with enhanced mechanical properties or for exploring chain-growth polycondensation routes to well-defined aramides after N-substitution [1][2].

Pharmaceutical Intermediate and Antiviral Leads

Utilize phenyl 4-aminobenzoate as a starting material for synthesizing potential local anesthetics or antiviral agents, leveraging its observed activity against FMDV (28.18 µM) and its distinct hydrolysis profile compared to alkyl esters [3].

Liquid Crystal and Mesogen Research

Incorporate phenyl 4-aminobenzoate or its derivatives as building blocks for bent-shaped, banana-like, or switchable mesogens in advanced materials research, exploiting the rigid aromatic core for tailored mesomorphic properties [4].

Application
Selection Property
Validation Focus
Block copolymer & aramide synthesis
Phenyl ester reactivity for end-capping / N-substitution
Verify anionic polymerization compatibility and N-protection requirements
Pharmaceutical intermediate & antiviral screening
Hydrolytic stability & distinct scaffold
Assess stability under synthetic conditions and confirm antiviral hit in orthogonal assays
Liquid crystal & mesogen development
Rigid aromatic core
Evaluate mesomorphic behavior in target blends

Technical Documentation Hub

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